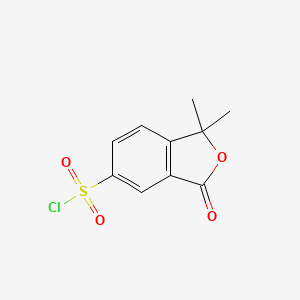![molecular formula C25H23N3O4S B2807489 Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-64-3](/img/structure/B2807489.png)
Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
Starting Material for Heterocyclic Compounds : Research has demonstrated that derivatives similar to Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, derivatives have been used to synthesize different heterocycles such as pyrimidines, thiazoles, and pyridazines, showcasing their versatility as synthetic precursors (Deeb & El-Abbasy, 2006).
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents. The structural modification of these compounds can lead to the discovery of novel agents with enhanced activity against various microbial strains (Farag, Kheder, & Mabkhot, 2008).
Electrophilic Substitution Reactions
Reactivity Studies : Investigations into the reactivity of thieno[3,4-d]pyridazine derivatives have been conducted, revealing insights into their behavior with various electrophiles. These studies are crucial for understanding how these compounds can be further functionalized and utilized in more complex chemical syntheses (Mohamed, Hassan, Sadek, & Mekheimer, 1996).
Antibacterial and Anticancer Properties
Evaluation of Biological Activities : Further research has been directed towards evaluating the biological activities of synthesized derivatives, including their antibacterial and anticancer properties. This line of investigation suggests that thieno[3,4-d]pyridazine derivatives could be promising candidates for the development of new therapeutic agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Advanced Materials Research
Electron Acceptor Compounds : Studies have also explored the use of thieno[3,4-d]pyridazine derivatives as electron acceptors in the design of organic electronic materials. Their unique electronic properties make them candidates for applications in organic semiconductors, photovoltaics, and other electronic devices (Mohamed et al., 1996).
Eigenschaften
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-3-18(16-11-7-5-8-12-16)22(29)26-23-20-19(15-33-23)21(25(31)32-4-2)27-28(24(20)30)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKOCRFYQRXBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide](/img/structure/B2807408.png)

![2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2807412.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2807419.png)

![3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2807422.png)
![[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate](/img/structure/B2807424.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807428.png)
